molecular formula C34H48N2O5 B13388802 Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium

Cat. No.: B13388802
M. Wt: 564.8 g/mol
InChI Key: KAPGVAORCLAAAF-UHFFFAOYSA-N
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Description

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins provide insights into its effects.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate: shares similarities with other fluorenylmethoxycarbonyl (Fmoc) protected amino acids and derivatives.

    Fmoc-Lysine: Another compound with similar protective groups used in peptide synthesis.

    Fmoc-Valine: Utilized in similar applications but with different side chain properties.

Uniqueness

The uniqueness of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGVAORCLAAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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